1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hcl
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Overview
Description
1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hydrochloride is a heterocyclic compound that features a fused ring system combining pyridine and oxazine structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the fused ring system. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity and the pathways involved are essential for understanding its full potential.
Comparison with Similar Compounds
- 1-Methyl-2H-pyrido[2,3-D][1,3]oxazine-2,4(1H)-dione
- 2,3-Dihydro-1H-pyrido[3,4-B][1,4]oxazine-8-carbaldehyde
- 7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-6-carbaldehyde
Comparison: 1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hydrochloride is unique due to its specific fused ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic accessibility.
Properties
Molecular Formula |
C8H17ClN2O |
---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
1-methyl-2,3,4a,5,6,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10-4-5-11-8-6-9-3-2-7(8)10;/h7-9H,2-6H2,1H3;1H |
InChI Key |
VHAXIJQVDKWYGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC2C1CCNC2.Cl |
Origin of Product |
United States |
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